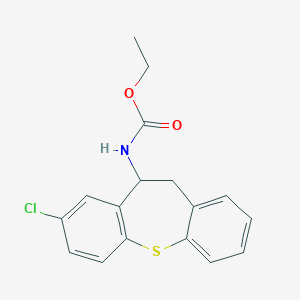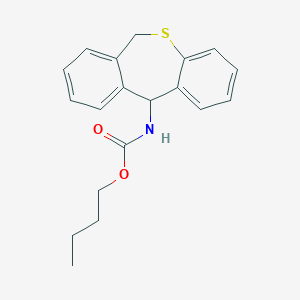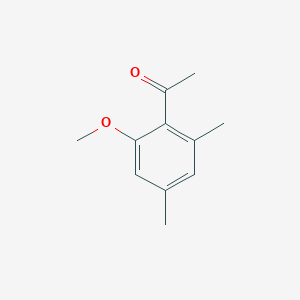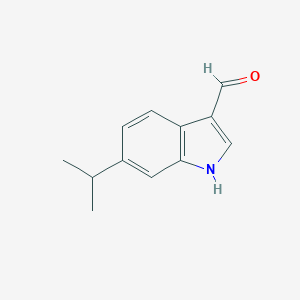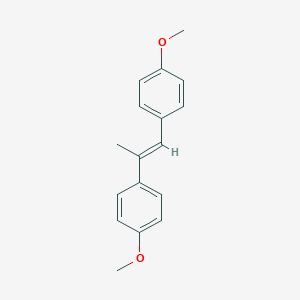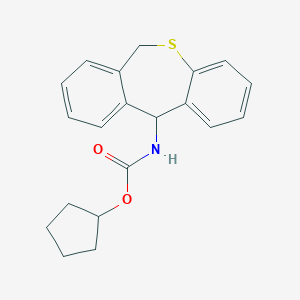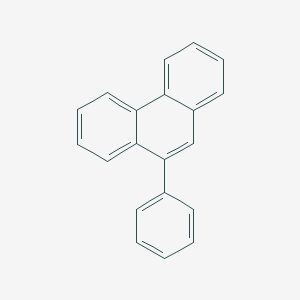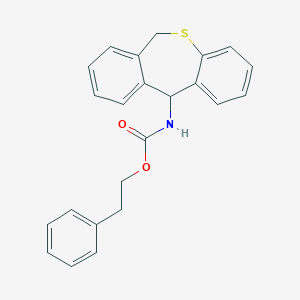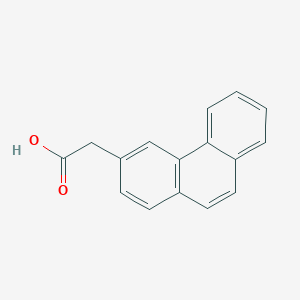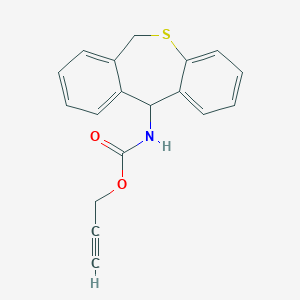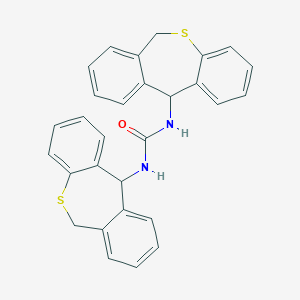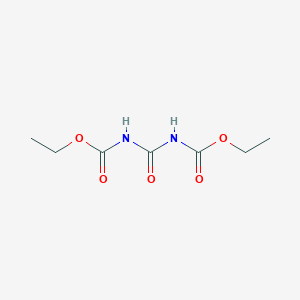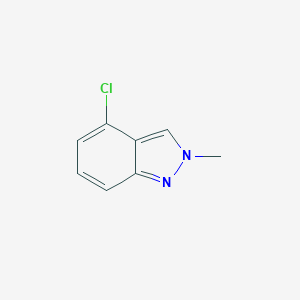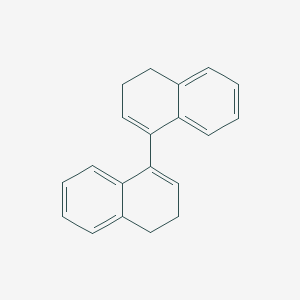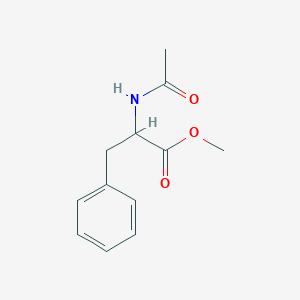
Methyl N-acetyl-DL-phenylalaninate
概述
描述
Methyl N-acetyl-DL-phenylalaninate, also known as NAPA, is an amino acid derivative that has gained attention in the scientific community due to its potential therapeutic applications. NAPA is synthesized through a simple and efficient process, making it an attractive option for researchers looking to study its mechanism of action and physiological effects. In
作用机制
The exact mechanism of action of Methyl N-acetyl-DL-phenylalaninate is not yet fully understood, but it is believed to work through a variety of pathways. It has been shown to inhibit the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines, leading to its anti-inflammatory effects. Additionally, Methyl N-acetyl-DL-phenylalaninate has been shown to modulate the activity of neurotransmitters such as dopamine and serotonin, which may contribute to its neuroprotective effects.
生化和生理效应
Methyl N-acetyl-DL-phenylalaninate has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. Additionally, it has been shown to protect against oxidative stress and neurodegeneration in animal models of Alzheimer's disease and Parkinson's disease. Methyl N-acetyl-DL-phenylalaninate has also been shown to have a low toxicity profile, making it a promising candidate for further research.
实验室实验的优点和局限性
One of the major advantages of using Methyl N-acetyl-DL-phenylalaninate in lab experiments is its ease of synthesis. The synthesis method is simple and efficient, and the resulting product is relatively pure. Additionally, Methyl N-acetyl-DL-phenylalaninate has a low toxicity profile, making it a safe option for in vitro and in vivo studies. However, one limitation of using Methyl N-acetyl-DL-phenylalaninate in lab experiments is its limited solubility in aqueous solutions, which may make it difficult to administer in certain experiments.
未来方向
There are numerous future directions for the use of Methyl N-acetyl-DL-phenylalaninate in scientific research. One area of interest is its potential use as a treatment for chronic pain, as it has been shown to have analgesic effects in animal models. Additionally, further research is needed to fully understand the mechanism of action of Methyl N-acetyl-DL-phenylalaninate and its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Finally, Methyl N-acetyl-DL-phenylalaninate's potential use as a drug delivery system warrants further investigation, as it may be able to deliver drugs across the blood-brain barrier more effectively than other delivery systems.
科学研究应用
Methyl N-acetyl-DL-phenylalaninate has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and neuroprotective properties, making it a promising candidate for the treatment of a variety of conditions such as chronic pain, Alzheimer's disease, and Parkinson's disease. Additionally, Methyl N-acetyl-DL-phenylalaninate has been studied for its potential use as a drug delivery system, as it can easily cross the blood-brain barrier.
属性
CAS 编号 |
62436-70-8 |
|---|---|
产品名称 |
Methyl N-acetyl-DL-phenylalaninate |
分子式 |
C12H15NO3 |
分子量 |
221.25 g/mol |
IUPAC 名称 |
methyl 2-acetamido-3-phenylpropanoate |
InChI |
InChI=1S/C12H15NO3/c1-9(14)13-11(12(15)16-2)8-10-6-4-3-5-7-10/h3-7,11H,8H2,1-2H3,(H,13,14) |
InChI 键 |
IKGHIFGXPVLPFD-UHFFFAOYSA-N |
SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(=O)OC |
规范 SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(=O)OC |
其他 CAS 编号 |
3618-96-0 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

